

# Psoralen-C2-CEP for Analyzing Chromatin Structure: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Psoralen-c 2 cep*

Cat. No.: *B15344156*

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## Introduction

Psoralens are a class of naturally occurring compounds that intercalate into double-stranded DNA and, upon irradiation with long-wave ultraviolet (UVA) light (320-400 nm), form covalent crosslinks with pyrimidine bases, primarily thymine. This photo-crosslinking reaction preferentially occurs in the linker DNA regions between nucleosomes, as the DNA wrapped around the histone octamer is protected. This property makes psoralens invaluable tools for probing chromatin structure, allowing for the high-resolution mapping of nucleosome positions and the analysis of chromatin accessibility both in vitro and in vivo.

Psoralen-C2-CEP is a phosphoramidite reagent used to incorporate a psoralen molecule, attached via a two-carbon linker, onto the 5' end of a synthetic oligonucleotide. This enables the creation of sequence-specific probes that can be directed to a particular genomic locus of interest. By hybridizing a psoralen-modified oligonucleotide to a target DNA sequence within the chromatin, researchers can induce crosslinking at a precise location. This site-directed crosslinking allows for the detailed analysis of chromatin structure at specific genes, promoters, enhancers, and other regulatory elements, providing insights into gene regulation, DNA replication, and the effects of therapeutic agents on chromatin architecture.

## Principle of Psoralen-Mediated Chromatin Analysis

The fundamental principle behind using psoralen for chromatin analysis lies in its differential reactivity with nucleosomal and linker DNA. Upon intercalation into the DNA helix, UVA irradiation excites the psoralen molecule, leading to the formation of a cyclobutane ring with an adjacent thymine residue. This can result in a monoadduct or, with a second photo-reaction, an interstrand crosslink (ICL). The formation of these adducts is sterically hindered in the tightly packaged DNA of the nucleosome core particle. Consequently, psoralen crosslinking occurs predominantly in the more accessible linker DNA.

Analysis of the crosslinking pattern can be achieved through various methods, including electron microscopy, nuclease digestion, and primer extension. For instance, after psoralen treatment and deproteinization, denatured DNA will appear as a series of single-stranded "bubbles" (corresponding to nucleosomal DNA) connected by short double-stranded regions (the crosslinked linker DNA) when visualized by electron microscopy.

## Applications in Research and Drug Development

The analysis of chromatin structure using psoralen-based methods has significant applications in both basic research and drug development:

- **High-Resolution Nucleosome Mapping:** Precisely determining the positions of nucleosomes at specific gene promoters and regulatory regions to understand how chromatin organization influences gene expression.
- **Analysis of Chromatin Dynamics:** Studying changes in chromatin structure in response to cellular signals, developmental cues, or disease states.
- **Drug-Chromatin Interactions:** Investigating how small molecule drugs or potential therapeutic agents alter chromatin structure at their target loci. This can provide mechanistic insights into a drug's mode of action and help in the identification of novel therapeutic targets.
- **DNA Repair Studies:** Psoralen-induced interstrand crosslinks are a form of DNA damage that cells must repair. Studying the repair of these lesions provides valuable information about cellular DNA repair pathways, which are often dysregulated in cancer and other diseases.
- **Footprinting of DNA-Binding Proteins:** Identifying the binding sites of transcription factors and other DNA-binding proteins by observing the protection of specific DNA sequences from psoralen crosslinking.

## Quantitative Data on Psoralen Crosslinking

The efficiency of psoralen crosslinking is influenced by several factors, including the concentration of the psoralen derivative, the dose of UVA light, and the local DNA sequence and structure. The following tables summarize quantitative data from studies on psoralen-DNA interactions.

Table 1: Yield of Psoralen-Induced DNA Adducts in Human Cells[1]

Psoralen Derivative	UVA Dose (J/cm <sup>2</sup> )	Interstrand Crosslinks (ICLs) per 10 <sup>3</sup> Nucleotides	Monoadducts (MAs) per 10 <sup>6</sup> Nucleotides
8-Methoxypsoralen (8-MOP)	0.5	Not Reported	7.6 - 7.2
10.0	Not Reported	2.2 - 51	
Amotosalen (S59)	0.5	3.9	25 - 215
10.0	12.8	14 - 146	

Table 2: Comparison of Crosslinking Efficiency of Biotinylated Psoralen Derivatives[2][3]

Psoralen Derivative	Concentration for Comparable Crosslinking (in vitro)	Relative Labeling Efficacy (in cells)
Psoralen-PEG3-Biotin (PP3B)	100 µM	1x
AMT-PEG3-Biotin (AP3B)	800 nM	~8x higher at low concentrations

## Experimental Protocols

### Protocol 1: General Psoralen Crosslinking of Chromatin in Cultured Cells

This protocol describes a general method for crosslinking chromatin in cultured mammalian cells using a cell-permeable psoralen derivative like 4,5',8-trimethylpsoralen (TMP).

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS)
- 4,5',8-trimethylpsoralen (TMP) stock solution (e.g., 2 mg/mL in DMSO)
- Long-wave (365 nm) UV light source
- Cell scrapers
- Microcentrifuge tubes

Procedure:

- Cell Culture: Grow cells to the desired confluency (typically 70-90%) in appropriate culture dishes.
- Cell Harvest and Washing:
  - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
  - Add fresh, ice-cold PBS to the plate.
- Psoralen Incubation:
  - Add the TMP stock solution to the PBS covering the cells to a final concentration of 10-50  $\mu\text{g/mL}$ .
  - Incubate the cells for 5-10 minutes at room temperature in the dark to allow for psoralen intercalation into the DNA.
- UVA Irradiation:

- Place the culture dish on ice and expose it to a 365 nm UV light source. The distance and time of irradiation should be optimized for the specific cell type and experimental setup. A typical starting point is 15-30 minutes at a distance of 5-10 cm from the light source.
- Cell Lysis and Chromatin Isolation:
  - After irradiation, aspirate the PBS-psoralen solution and wash the cells twice with ice-cold PBS.
  - Harvest the cells by scraping and transfer them to a microcentrifuge tube.
  - Pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
  - The crosslinked chromatin can now be isolated using standard protocols for downstream applications such as DNA extraction and analysis by electron microscopy, or for chromatin immunoprecipitation (ChIP).

## Protocol 2: Site-Directed Chromatin Crosslinking using a Psoralen-C2 Modified Oligonucleotide

This protocol outlines the use of a custom-synthesized oligonucleotide containing a Psoralen-C2 modification to target a specific genomic region for crosslinking.

### Materials:

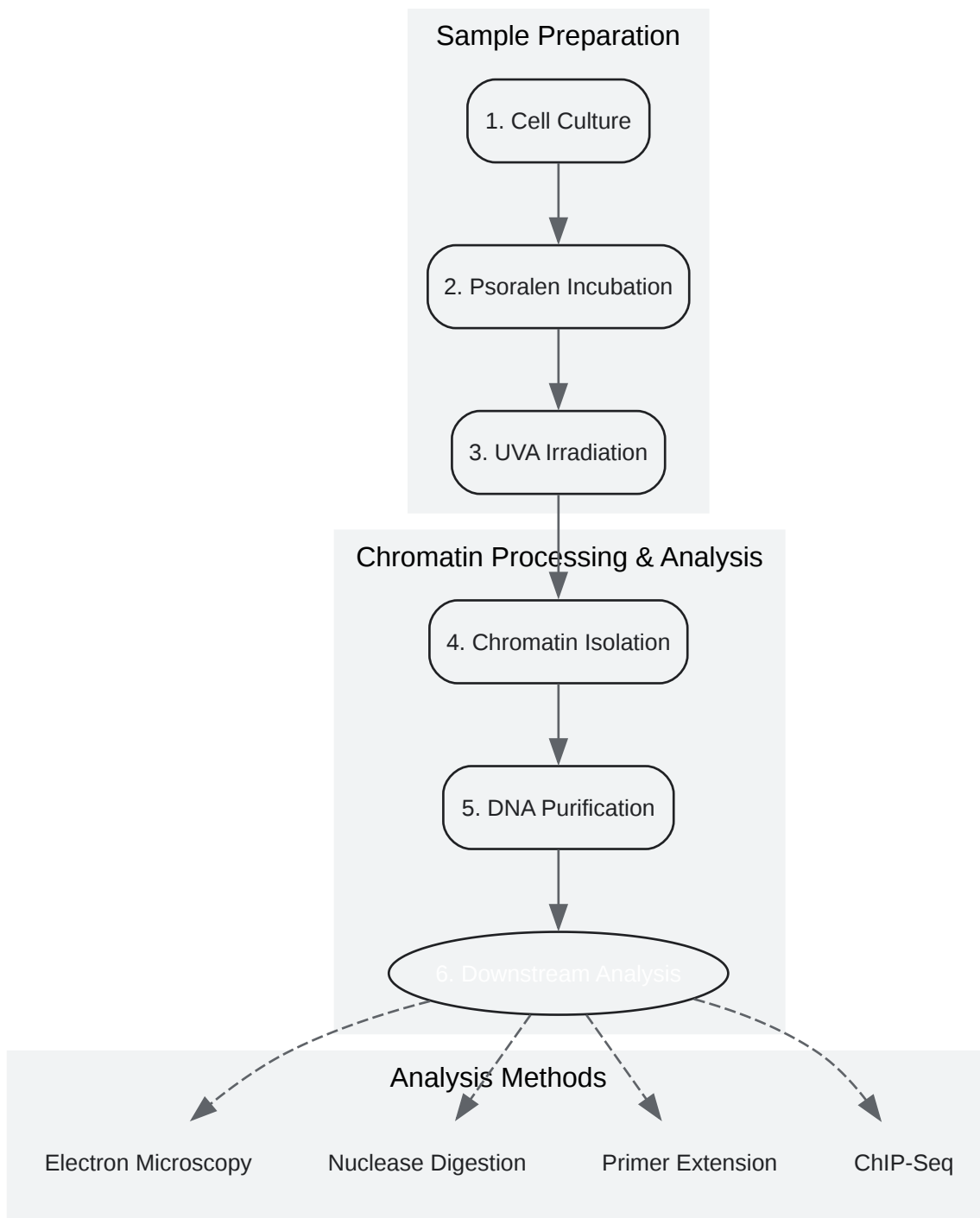
- Custom-synthesized Psoralen-C2 modified oligonucleotide probe
- Permeabilized cells or isolated nuclei
- Hybridization buffer (e.g., containing formamide and SSC)
- Long-wave (365 nm) UV light source
- Buffers for downstream analysis (e.g., restriction enzyme digestion, primer extension)

### Procedure:

- **Probe Design:** Design a DNA oligonucleotide probe (typically 20-50 bases) that is complementary to the target sequence of interest. The probe should be synthesized with a Psoralen-C2 modification at the 5' end.
- **Preparation of Chromatin:**
  - Harvest cells and either permeabilize them using a mild detergent (e.g., digitonin) or isolate nuclei using standard methods. This is necessary to allow the oligonucleotide probe to access the chromatin.
- **Hybridization of the Probe:**
  - Resuspend the permeabilized cells or nuclei in hybridization buffer.
  - Add the Psoralen-C2 modified oligonucleotide probe to a final concentration that needs to be empirically determined (e.g., 1-10  $\mu$ M).
  - Incubate at a temperature appropriate for the specific probe sequence and length to allow for hybridization to the target DNA. This step should be performed in the dark.
- **UVA Irradiation:**
  - Following hybridization, irradiate the sample with 365 nm UV light on ice to induce crosslinking at the target site. The duration and intensity of irradiation should be optimized.
- **Downstream Analysis:**
  - After crosslinking, the chromatin can be purified and analyzed using various techniques to assess the chromatin structure at the targeted locus. This can include:
    - **Restriction Enzyme Accessibility:** The presence of a crosslink can block cleavage by a restriction enzyme at a nearby site.
    - **Primer Extension:** A crosslink will block the progression of a DNA polymerase, allowing for the mapping of the crosslink site.
    - **Affinity Purification:** If the probe is also biotinylated, the targeted chromatin fragment can be purified for further analysis.

## Visualizations

### General Workflow for Psoralen-Based Chromatin Structure Analysis



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Caption: General workflow for psoralen-based chromatin analysis.

Caption: Mechanism of psoralen-mediated interstrand crosslinking.

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